3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile
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Overview
Description
3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of an ethyl group at the 3-position and a carbonitrile group at the 1-position further defines its chemical identity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions, followed by cyclization with sodium ethoxide. The reaction conditions often require refluxing in ethanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of imidazo[1,5-a]pyridine oxides.
Reduction: Formation of imidazo[1,5-a]pyridine amines.
Substitution: Formation of imidazo[1,5-a]pyridine amides or esters.
Scientific Research Applications
3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with different substitution patterns.
Imidazo[4,5-b]pyridine: Another isomer with a different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-ethylimidazo[1,5-a]pyridine-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-10-12-8(7-11)9-5-3-4-6-13(9)10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXAWSVTLQRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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